molecular formula C4H7N3O2S B14643094 Methanol, 1,3,4-thiadiazol-2-yliminodi- CAS No. 53532-37-9

Methanol, 1,3,4-thiadiazol-2-yliminodi-

Cat. No.: B14643094
CAS No.: 53532-37-9
M. Wt: 161.19 g/mol
InChI Key: ULHLRKLZLJHTOX-UHFFFAOYSA-N
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Description

Methanol, 1,3,4-thiadiazol-2-yliminodi-, is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine yields the corresponding 1,3,4-thiadiazole derivatives . Other methods include the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide .

Industrial Production Methods: Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions can be optimized to improve yield and reduce production costs. For example, the use of efficient catalysts and solvents can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the compound to enhance its biological activity or to introduce new functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of 1,3,4-thiadiazole derivatives include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. Reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Major Products: The major products formed from the reactions of 1,3,4-thiadiazole derivatives depend on the specific reagents and reaction conditions used. For example, the reaction of hydrazonoyl halides with potassium thiocyanate yields thiadiazole derivatives with different substituents, which can exhibit varying biological activities .

Properties

CAS No.

53532-37-9

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

[hydroxymethyl(1,3,4-thiadiazol-2-yl)amino]methanol

InChI

InChI=1S/C4H7N3O2S/c8-2-7(3-9)4-6-5-1-10-4/h1,8-9H,2-3H2

InChI Key

ULHLRKLZLJHTOX-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)N(CO)CO

Origin of Product

United States

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